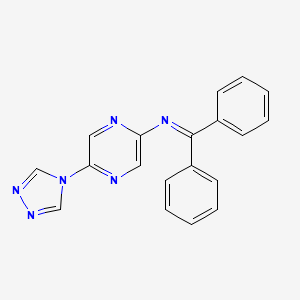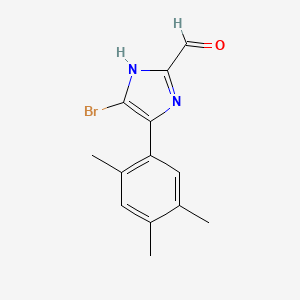
5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 5-position, a 2,4,5-trimethylphenyl group at the 4-position, and an aldehyde group at the 2-position of the imidazole ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学研究应用
5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific biological pathways.
作用机制
The mechanism of action of 5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and aldehyde groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
相似化合物的比较
Similar Compounds
- 5-Bromo-4-phenylimidazole-2-carbaldehyde
- 4-(2,4,5-Trimethylphenyl)imidazole-2-carbaldehyde
- 5-Chloro-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde is unique due to the combination of its bromo and trimethylphenyl substituents. This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromo group enhances its potential for nucleophilic substitution reactions, while the trimethylphenyl group provides steric and electronic effects that influence its overall properties.
属性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC 名称 |
5-bromo-4-(2,4,5-trimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-7-4-9(3)10(5-8(7)2)12-13(14)16-11(6-17)15-12/h4-6H,1-3H3,(H,15,16) |
InChI 键 |
PSDOAFKIXMVOAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C2=C(NC(=N2)C=O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


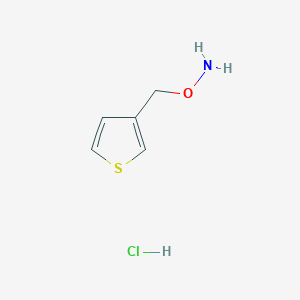
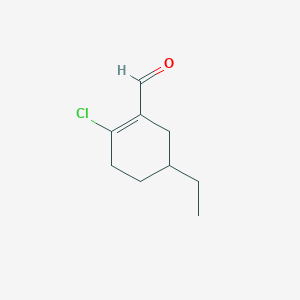

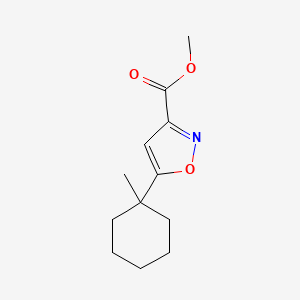

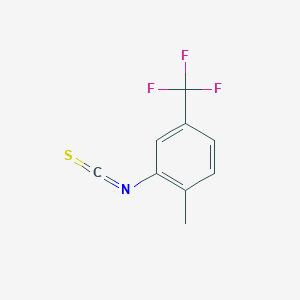


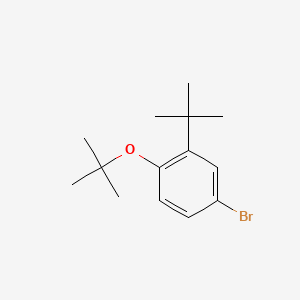
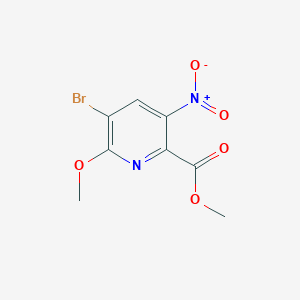

![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
